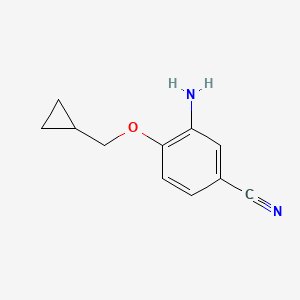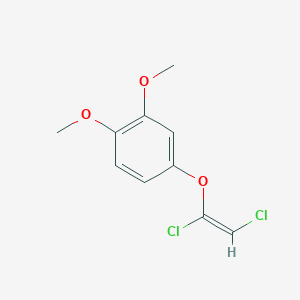![molecular formula C11H8F3NO3S B13032692 4-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid](/img/structure/B13032692.png)
4-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid is a heterocyclic compound that contains a trifluoroacetyl group, a dihydrobenzo[b][1,4]thiazine ring, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid typically involves the following steps:
Formation of the thiazine ring: This can be achieved by the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones, under acidic or basic conditions.
Introduction of the trifluoroacetyl group: This step involves the acylation of the thiazine ring with trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the trifluoroacetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antibacterial agent due to its unique structural features.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules and materials.
Mécanisme D'action
The mechanism of action of 4-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The dihydrobenzo[b][1,4]thiazine ring can also contribute to the compound’s overall biological activity by providing a rigid and planar structure that facilitates interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
4-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group.
Uniqueness
4-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive and enhances its potential interactions with biological targets, making it a valuable molecule for medicinal and industrial applications.
Propriétés
Formule moléculaire |
C11H8F3NO3S |
|---|---|
Poids moléculaire |
291.25 g/mol |
Nom IUPAC |
4-(2,2,2-trifluoroacetyl)-2,3-dihydro-1,4-benzothiazine-7-carboxylic acid |
InChI |
InChI=1S/C11H8F3NO3S/c12-11(13,14)10(18)15-3-4-19-8-5-6(9(16)17)1-2-7(8)15/h1-2,5H,3-4H2,(H,16,17) |
Clé InChI |
ZLNHENAMPVHLAW-UHFFFAOYSA-N |
SMILES canonique |
C1CSC2=C(N1C(=O)C(F)(F)F)C=CC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethyl)-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B13032621.png)
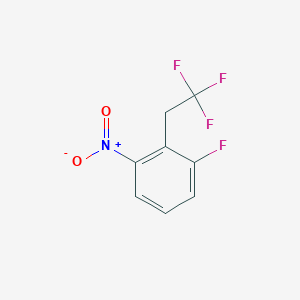

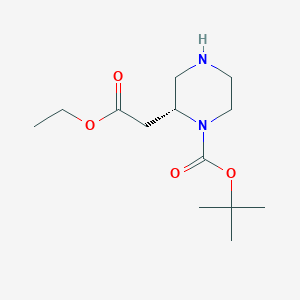
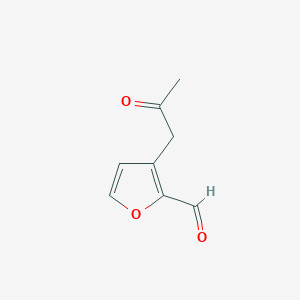
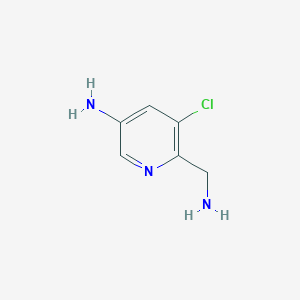
![Methyl benzo[c]isothiazole-5-carboxylate](/img/structure/B13032646.png)
![2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13032649.png)
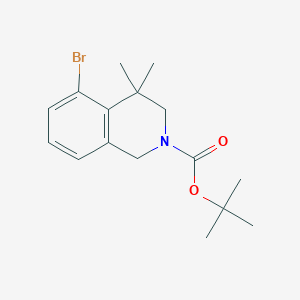
![3-bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13032665.png)
![Benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate](/img/structure/B13032671.png)
